N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbenzamide
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Overview
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative . It is characterized by a 4-chlorobenzyl group attached to the pyrazolo[3,4-d]pyrimidine core . The compound has been studied for its potential as an inhibitor of Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival .
Molecular Structure Analysis
The molecular structure of this compound involves a 4-chlorobenzyl group attached to the pyrazolo[3,4-d]pyrimidine core . X-ray crystallographic analysis suggests that the chlorobenzyl group binds within a lipophilic pocket formed by P-loop residues in PKB .Scientific Research Applications
Anticancer Activity
- Antiproliferative Activity : A related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, demonstrated marked inhibition against various human cancer cell lines, such as colon cancer, lung adenocarcinoma, and gastric cancer. This indicates promising anticancer activity (Huang et al., 2020).
- Kinesin Spindle Protein Inhibition : Another analog, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), has been identified as a potent kinesin spindle protein inhibitor, leading to cell mitosis arrest and cellular death, showing potential as an anticancer agent (Theoclitou et al., 2011).
Antibacterial Activity
- Synthesis of Novel Heterocyclic Compounds : Research into the synthesis of new heterocyclic compounds containing a sulfonamido moiety, which are suitable as antibacterial agents, was conducted. This approach could be relevant for the development of new antibacterial drugs using similar structural frameworks (Azab et al., 2013).
Potential as Antimicrobial and Anticancer Agents
- Pyrazole Derivatives with Antimicrobial and Anticancer Properties : Novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some compounds in this category showed higher anticancer activity than standard drugs like doxorubicin, indicating their potential in cancer therapy (Hafez et al., 2016).
Synthesis and Structural Analysis
- Crystal Structural Analysis : The synthesis of related pyrazolo[3,4-d]pyrimidines and their crystal structure analysis can provide insights into the potential applications of N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbenzamide in scientific research. These analyses are crucial for understanding the chemical behavior and potential applications of such compounds (Mohammed et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the serine/threonine protein kinase B (PKB, also known as Akt) . PKB plays a crucial role in intracellular signaling pathways, promoting both cell proliferation and survival .
Mode of Action
The compound interacts with its target, PKB, by binding to the pleckstrin homology (PH) domain of the enzyme . This binding promotes the activation of the kinase through phosphorylation on Ser473 and Thr308 . The activated PKB then signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K . This, in turn, produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which is anchored to the inner side of the plasma membrane . The binding of PKB to PI-3,4,5-P3 promotes the activation of the kinase . The activated PKB then signals through phosphorylation of several enzyme or transcription factor substrates .
Result of Action
The result of the compound’s action is the promotion of cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . This is achieved through the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
properties
IUPAC Name |
N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2/c1-15-3-2-4-17(11-15)21(29)24-9-10-28-20-19(12-26-28)22(30)27(14-25-20)13-16-5-7-18(23)8-6-16/h2-8,11-12,14H,9-10,13H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRBSPGFMONRQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbenzamide |
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